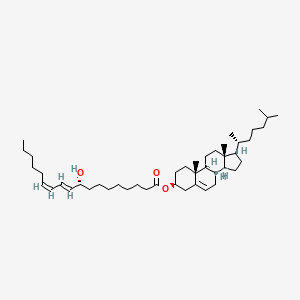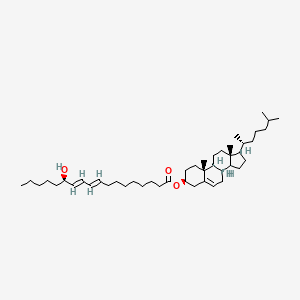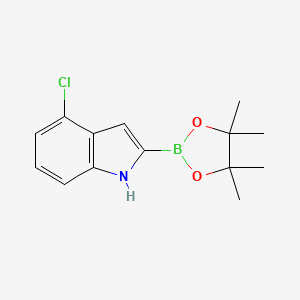
JWH 250 5-hydroxyindole metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 250 5-hydroxyindole metabolite is a synthetic cannabinoid used in scientific research and laboratory experiments. It is a derivative of the cannabinoid JWH-018, which is a potent agonist of the CB1 and CB2 receptors. It is expected to be a metabolite of JWH 250 that would be detectable both in serum and in urine .
Molecular Structure Analysis
The molecular formula of JWH 250 5-hydroxyindole metabolite is C22H25NO3 . Its formal name is 1-(5-hydroxy-1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone . The InChi Code is InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19 (18-14-17 (24)10-11-20 (18)23)21 (25)13-16-8-5-6-9-22 (16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 .Physical And Chemical Properties Analysis
JWH 250 5-hydroxyindole metabolite is a crystalline solid . It has a molecular weight of 351.4 . It is soluble in DMF (25 mg/ml) and DMSO (15 mg/ml) .Aplicaciones Científicas De Investigación
Doping Control in Equine Sport : A study developed and validated a doping control method to confirm the presence of four JWH-250 metabolites in equine urine, including JWH-250 5-OH-indole. This method is applicable for equine doping control analysis (You et al., 2018).
Detection in Human Urine : Another research focused on the detection of JWH-018 and JWH-073 metabolites in human urine, identifying (ω-1)-hydroxyl derivatives. This study utilized LC-MS/MS for rapid resolution of metabolites with high sensitivity for trace analysis in human urine (Chimalakonda et al., 2011).
Hydroxyl-Position Determination Method : A method was developed to differentiate the positional isomers of hydroxyindole metabolites of JWH-018 by GC-MS/MS, which could be extended to other naphthoylindole type synthetic cannabinoids (Kusano et al., 2016).
Pharmacokinetics of JWH-018 and its Metabolites : This study evaluated the pharmacokinetics of JWH-018 and its metabolites, including 6-hydroxyindol metabolite, in serum after inhalation, providing insights into the distribution, elimination, and accumulation in chronic users (Toennes et al., 2017).
Determination of 5-Hydroxyindoles in Plasma : Research on the estimation of 5-hydroxytryptophan and its metabolites in plasma, including 5-hydroxyindole, is described, showcasing a method useful in therapy monitoring or in provocative tests (Joseph & Baker, 1976).
Quantitative Measurement of JWH Metabolites in Urine : A study validated an LC-MS/MS method for measuring concentrations of JWH metabolites in human urine, providing evidence of their clinical utility in detecting aminoalkylindole metabolites (Moran et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19(18-14-17(24)10-11-20(18)23)21(25)13-16-8-5-6-9-22(16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRKUXWVBPICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017769 |
Source


|
| Record name | JWH-250 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 250 5-hydroxyindole metabolite | |
CAS RN |
1379604-67-7 |
Source


|
| Record name | JWH-250 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)





![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)

